4-Ethoxy-4-oxobut-2-ynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-4-oxobut-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-2-10-6(9)4-3-5(7)8/h2H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFBGXZEKANBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Elucidation for 4 Ethoxy 4 Oxobut 2 Ynoic Acid
Direct Synthetic Routes to 4-Ethoxy-4-oxobut-2-ynoic Acid
Direct synthetic methods provide the most straightforward pathways to this compound, primarily involving esterification and functionalization of readily available precursors.
Esterification Reactions of Propiolic Acid Analogues
The most common direct route to this compound is through the esterification of butynedioic acid with ethanol (B145695). smolecule.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often requires heat to proceed at a reasonable rate. smolecule.com The mechanism, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol. smolecule.com Subsequent dehydration yields the final ester product. smolecule.com To drive the equilibrium towards the product side, methods like using a Dean-Stark trap to remove water or employing an excess of ethanol are often utilized. smolecule.com
A similar strategy involves the reaction of butenedioic acid with ethanol under acidic conditions. smolecule.com This approach also relies on acid catalysis, with sulfuric acid being a common choice, to facilitate the formation of the ester. smolecule.com
| Starting Material | Reagent | Catalyst | Key Conditions | Product |
| Butynedioic acid | Ethanol | Sulfuric Acid | Heating | This compound |
| Butenedioic acid | Ethanol | Sulfuric Acid | Heating | This compound |
Functionalization of Ethyl Propiolate Derivatives
Ethyl propiolate, an active α,β-unsaturated ester, serves as a versatile starting material for synthesizing various organic compounds through cyclization, cycloaddition, and conjugate addition reactions. researchgate.net Its functionalization presents another direct pathway to this compound and its derivatives. For instance, palladium-catalyzed cyclotrimerization of ethyl propiolate can yield benzene (B151609) derivatives. researcher.life Furthermore, ethyl propiolate can react with various nucleophiles, which could be leveraged to introduce the desired carboxylic acid functionality. researchgate.netacs.org
Considerations for Stereoselective Synthesis
While this compound is a linear alkyne and thus does not exhibit stereoisomerism itself, the principles of stereoselective synthesis become critical when it is used as a precursor for more complex molecules, particularly in the formation of alkenes. rsc.org The stereochemical outcome of reactions involving alkynes can be controlled to produce either E (trans) or Z (cis) isomers with high selectivity. rsc.org
For example, the reduction of alkynes can be directed to form specific alkene isomers. Lindlar hydrogenation is a well-established method for the stereoselective reduction of alkynes to Z-alkenes, while using aluminum hydride leads to the formation of E-alkenes. rsc.org Recent advancements have introduced innovative catalytic systems, including those based on cobalt, nickel, and palladium, for hydrogenation, hydroboration, and hydrosilylation reactions that offer exceptional control over stereoselectivity. rsc.org Dual-catalytic systems and energy transfer catalysis represent cutting-edge approaches to achieving unprecedented levels of stereocontrol in alkyne functionalization. rsc.org
Indirect Synthetic Pathways via Precursor Functionalization
Indirect routes to alkynes, including this compound, often involve the synthesis from non-alkyne precursors through reactions like α,β-elimination, carbene rearrangement, or fragmentation. rsc.orgrsc.org One common method is the β-elimination from 1,1-dibromoalkenes to produce terminal alkynes. rsc.org Another approach involves the synthesis from esters and lithiated gem-diborylalkanes, which can accommodate a wide range of functional groups. rsc.org
Oxygen-functionalized alkynes like propiolic acid can also serve as precursors. mit.edu For example, propiolic acid can thermally degrade to acetylene (B1199291) and carbon dioxide, which could then potentially be used in further synthetic steps. mit.edu
Optimization of Reaction Conditions and Isolation Procedures
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the esterification of butenedioic acid, parameters such as temperature and catalyst concentration are key. smolecule.com For instance, using 5-10 wt% sulfuric acid at reflux (78°C) with a 5:1 molar excess of ethanol can achieve 85-92% conversion. smolecule.com
In industrial settings, continuous flow reactors are increasingly employed to enhance control over reaction parameters like residence time, temperature, and mixing. smolecule.comsmolecule.com This technology can significantly reduce reaction times from hours to minutes and improve safety by minimizing the amount of reactive intermediates. smolecule.com
Isolation of the final product typically involves standard laboratory techniques. After the reaction, the mixture may be poured into a separatory funnel with an organic solvent like ethyl acetate. nih.gov The organic layer is then washed with an acidic solution (e.g., 1N HCl), water, and brine. nih.gov After drying over an agent like sodium sulfate, the solvent is removed under reduced pressure. nih.gov The crude product can then be purified by methods such as flash silica (B1680970) gel chromatography. nih.gov
Catalyst Systems in C-C Bond Formation Relevant to this compound Synthesis
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, and various catalytic systems are employed to facilitate these reactions for the synthesis of alkynes and their derivatives. beilstein-journals.orgnumberanalytics.com Transition metal catalysts, particularly those based on palladium, nickel, and copper, are widely used in cross-coupling reactions to form C-C bonds. numberanalytics.com
Ruthenium-based catalysts are effective in promoting the coupling of functional alkynes and alkenes. researchgate.net These reactions often proceed through a ruthenacycle intermediate formed via oxidative coupling. researchgate.net Molybdenum and tungsten alkylidyne complexes are also highly active catalysts for alkyne metathesis, a reaction that breaks and forms C-C triple bonds. beilstein-journals.org
More recent developments include the use of dual-catalyst systems, such as a combination of an amine organocatalyst and a π-Lewis acid catalyst (e.g., PyBOX-Pt(II)), for the addition of aldehydes or ketones to unactivated alkynes. marquette.edu Photocatalysis and electrocatalysis are also emerging as sustainable and efficient methods for promoting C-C bond formation reactions. numberanalytics.com
| Catalyst System | Reaction Type | Advantages |
| Palladium(0) | Cross-coupling | High efficiency, broad substrate scope numberanalytics.com |
| Nickel(0) | Cross-coupling | Lower cost, high reactivity numberanalytics.com |
| Copper(I) | Click chemistry, A³-coupling | High selectivity, mild conditions numberanalytics.comcdnsciencepub.com |
| Ruthenium(II) | [2+2] Cycloadditions, Cascade reactions | High selectivity, atom economy researchgate.net |
| Molybdenum/Tungsten Alkylidynes | Alkyne Metathesis | High activity, efficiency beilstein-journals.org |
| Dual Amine/π-Lewis Acid | Additions to Alkynes | Enables challenging intermolecular reactions marquette.edu |
Solvent Effects and Temperature Control in Alkyne Derivatization
The derivatization of alkynes, particularly highly functionalized ones like acetylenedicarboxylic acid, is exquisitely sensitive to reaction conditions. Solvent choice and precise temperature control are paramount for achieving high yields and preventing side reactions, such as addition of the alcohol to the reactive triple bond or decarboxylation. cdnsciencepub.comrsc.org
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and even the products formed.
Non-polar solvents like benzene or carbon tetrachloride are often used in the esterification of acid chlorides to minimize side reactions. cdnsciencepub.com
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) are commonly employed, particularly in reactions like zinc-promoted debromination, where they are effective at solvating intermediates. cdnsciencepub.com Refluxing THF is a cited condition for this step. cdnsciencepub.com
Polar protic solvents , including the reactant alcohol itself (ethanol), are used in direct Fischer esterification. However, their use requires careful temperature management to prevent addition reactions across the alkyne bond.
Solvent-free (Mechanochemical) Synthesis: To avoid issues related to solvents and temperature-induced degradation, mechanochemical methods (grinding reactants together) have been explored for related compounds. This approach can prevent decarboxylation, which sometimes occurs upon heating in solution. rsc.org
Temperature Control: Temperature is a critical parameter that must be optimized for each synthetic step.
Esterification of Acid Chlorides: These reactions are often conducted at low temperatures (e.g., ice temperature) to control their exothermicity and selectivity. cdnsciencepub.com
Direct Fischer Esterification: The synthesis of dimethyl acetylenedicarboxylate (B1228247) from the potassium acid salt is performed at room temperature over several days (e.g., 4 days), indicating that gentle conditions are necessary to favor the desired esterification without promoting side reactions. orgsyn.org
Debromination: The temperature for this step can vary significantly depending on the specific ester, ranging from refluxing THF (approx. 66°C) to requiring more highly activated reagents. cdnsciencepub.com
Thermal Stability: Acetylenedicarboxylic acid is known to be thermally sensitive. Its dihydrate decomposes at 100°C, highlighting the need to avoid high temperatures during synthesis and purification to prevent decarboxylation. rsc.org
The following table summarizes the impact of solvents on reactions involving acetylenedicarboxylic acid derivatives, based on findings from related syntheses.
| Solvent | Type | Typical Application in Alkyne Synthesis | Observed Effect/Rationale | Reference |
| Tetrahydrofuran (THF) | Polar Aprotic | Zinc-promoted debromination | Effective solvent for refluxing conditions during alkyne formation. | cdnsciencepub.com |
| Benzene | Non-polar | Diels-Alder reactions, Esterification | Used as a solvent for thermal generation of reactants; can influence diastereoselectivity. | cdnsciencepub.com |
| Methanol (B129727) / Ethanol | Polar Protic | Direct Fischer Esterification | Acts as both reactant and solvent; requires careful temperature control to prevent Michael addition. | orgsyn.org |
| Acetone / Acetonitrile | Polar Aprotic | Diels-Alder reactions | Can reverse the ratio of diastereomers formed compared to non-polar solvents. | cdnsciencepub.com |
| Dichloromethane | Halogenated | Workup/Extraction | Used for dissolving crude product and washing with aqueous solutions during purification. | cdnsciencepub.com |
This table is illustrative of general findings for acetylenedicarboxylic acid esters and may not represent specific validated conditions for this compound.
Scalability and Efficiency of Synthetic Protocols
The scalability of any synthetic protocol for this compound is crucial for its potential application in larger-scale chemical manufacturing. Key factors determining scalability are reaction efficiency, process safety, and simplicity of purification.
Batch Processing: Traditional batch synthesis, as described in many lab-scale preparations for acetylenedicarboxylates, can be scaled up. For instance, the synthesis of dimethyl acetylenedicarboxylate has been reported on a 0.66 mole scale. orgsyn.org However, scaling batch reactions involving sensitive reagents can pose challenges related to heat transfer and mixing. The purification often involves liquid-liquid extraction followed by distillation under reduced pressure, which can be cumbersome on an industrial scale. orgsyn.org Washing the ether extracts with a sodium bicarbonate solution is noted as a crucial step to prevent decomposition during distillation. orgsyn.org
Continuous Flow Synthesis: For industrial-scale production, continuous flow reactors offer significant advantages over batch processing, particularly for reactions requiring precise control. smolecule.com Although detailed flow chemistry for this compound is not widely published, the principles are applicable. For the related enoic acid, tubular reactors with static mixers have been shown to achieve 95% conversion with residence times of only 2-10 minutes at 80°C. smolecule.com
Advantages of continuous flow systems for this type of synthesis would include:
Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for superior temperature control, minimizing side reactions and decomposition.
Improved Safety: The small volume of reactants within the reactor at any given time reduces the risks associated with handling potentially unstable intermediates.
Scalability: Production can be scaled by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel) without extensive re-optimization. smolecule.com
Efficiency Improvements: Research into related compounds has focused on improving reaction efficiency. Pyridine-catalyzed reactions involving dimethyl acetylenedicarboxylate have been described as experimentally simple and adaptable to large-scale preparations. organic-chemistry.org Furthermore, the development of one-pot syntheses for complex derivatives of acetylenedicarboxylate highlights a drive towards more efficient and less labor-intensive procedures, which is a key aspect of scalability. thieme-connect.comnih.gov
The following table outlines key considerations for scaling the synthesis of acetylenic esters.
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Key Considerations for Scalability | Reference |
| Heat Management | Challenging; potential for thermal runaway. | Excellent; rapid heat dissipation. | Precise temperature control is crucial to prevent decomposition and side reactions. | rsc.orgsmolecule.com |
| Reaction Time | Long (e.g., days at room temp). | Short (e.g., minutes). | Shorter residence times can increase throughput and minimize product degradation. | orgsyn.orgsmolecule.com |
| Purification | Multi-step extraction and vacuum distillation. | Can incorporate in-line purification/separation. | Simplification of workup is essential for industrial efficiency. | orgsyn.org |
| Safety | Higher risk due to large volumes of reagents. | Inherently safer with small internal volumes. | The lachrymatory and vesicant nature of related esters necessitates contained handling. | orgsyn.orgsmolecule.com |
This table compares general characteristics of batch versus flow synthesis relevant to the production of acetylenic esters.
Chemical Reactivity and Transformation Pathways of 4 Ethoxy 4 Oxobut 2 Ynoic Acid
Electrophilic and Nucleophilic Reactions of the Alkynoate Moiety
The carbon-carbon triple bond in 4-Ethoxy-4-oxobut-2-ynoic acid is flanked by two electron-withdrawing groups (a carboxylic acid and an ethyl ester). This electronic arrangement significantly lowers the electron density of the alkyne, making it a potent electrophile and an excellent substrate for various pericyclic and addition reactions.
Cycloaddition Reactions (e.g., Diels-Alder, Huisgen Cycloadditions)
As an electron-deficient alkyne, this compound is a highly effective dienophile and dipolarophile.
Diels-Alder Reaction : In [4+2] cycloaddition reactions, it readily reacts with conjugated dienes to form six-membered rings. The high reactivity is driven by the low energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO). For example, its reaction with a diene like 2,3-dimethyl-1,3-butadiene (B165502) would yield a substituted cyclohexadiene derivative. The resulting adducts can serve as intermediates in the synthesis of complex carbocycles. rsc.org
Huisgen Cycloaddition : This compound is a good substrate for 1,3-dipolar cycloadditions. With organic azides, it can undergo a Huisgen [3+2] cycloaddition to form substituted triazoles. Similarly, it reacts with nitrile oxides to afford isoxazoles, often with high regioselectivity. researchgate.net These "click chemistry" type reactions are valuable for the construction of heterocyclic systems.
Other Cycloadditions : Phosphine-catalyzed [3+2] cycloadditions, a reaction class effective for 2-butynoates, can be applied to synthesize highly functionalized cyclopentenes. beilstein-journals.org Furthermore, photochemical or transition-metal-catalyzed [2+2] cycloadditions with alkenes can provide access to cyclobutene (B1205218) derivatives. nih.govnih.gov
The following table summarizes the cycloaddition reactions involving the alkynoate moiety.
| Reaction Type | Reactant | Product Class | Significance |
|---|---|---|---|
| [4+2] Diels-Alder | Conjugated Dienes | Cyclohexadienes | Forms six-membered carbocycles. |
| [3+2] Huisgen Cycloaddition | Azides, Nitrile Oxides | Triazoles, Isoxazoles | Efficient synthesis of five-membered heterocycles. researchgate.net |
| [3+2] Phosphine-Catalyzed | Alkenes | Cyclopentenes | Access to complex cyclopentanoids. beilstein-journals.org |
| [2+2] Cycloaddition | Alkenes | Cyclobutenes | Synthesis of four-membered rings. nih.gov |
Hydrofunctionalization Reactions (e.g., Hydration, Hydroamination, Hydrohalogenation)
The electrophilic nature of the alkyne facilitates the addition of a wide range of nucleophiles (Michael addition), a key step in many hydrofunctionalization reactions. ethernet.edu.et These reactions often exhibit high regioselectivity due to the electronic bias of the unsymmetrical alkyne.
Hydration : The acid-catalyzed addition of water across the triple bond is expected to proceed readily, yielding an enol intermediate that tautomerizes to the more stable β-keto compound, specifically 2-keto-3-(ethoxycarbonyl)succinic acid.
Hydroamination : The addition of amines to the electron-deficient alkyne can occur either through direct Michael addition or via metal catalysis. consensus.appresearchgate.net For instance, reaction with a primary or secondary amine would lead to the formation of an enamine, a versatile synthetic intermediate. The regioselectivity typically favors the attack of the nucleophile at the carbon atom β to the ester group.
Hydrohalogenation : The addition of hydrogen halides (HX) across the triple bond yields vinyl halides. The regiochemistry of the addition can be influenced by the reaction conditions.
The table below outlines common hydrofunctionalization pathways.
| Reaction | Reagents | Expected Product |
|---|---|---|
| Hydration | H₂O, H⁺ catalyst (e.g., H₂SO₄) | β-Keto acid-ester |
| Hydroamination | R₂NH | Enamine |
| Hydrohalogenation | HCl, HBr, HI | Halogenated α,β-unsaturated acid-ester |
Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira, Heck-type couplings)
While the classic Sonogashira coupling requires a terminal alkyne, the internal alkyne of this compound can participate in other important C-C bond-forming reactions. The primary mode of reactivity involves the addition of carbon nucleophiles to the electrophilic triple bond.
Michael Addition of Organometallics : Organocuprates (Gilman reagents) are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated systems. The reaction of this compound with a lithium dialkylcuprate (R₂CuLi) would result in the stereoselective addition of an alkyl group across the alkyne, generating a substituted alkene.
Heck-type Reactions : While the Mizoroki-Heck reaction traditionally involves alkenes, variations for alkynes exist. The reaction of this substrate with an aryl or vinyl halide under palladium catalysis could potentially lead to arylated or vinylated products through a carbopalladation pathway followed by subsequent reaction steps.
Hydroarylation : In the presence of a suitable catalyst (e.g., gold or platinum), electron-rich aromatic compounds like indoles or pyrroles can add across the triple bond in a hydroarylation reaction, forming C-C bonds and producing functionalized aromatic adducts. rsc.org
Reactivity of the Carboxylic Acid and Ester Functionalities
The molecule possesses two distinct carbonyl functionalities that can be manipulated independently or simultaneously, depending on the reaction conditions.
Ester Hydrolysis and Transesterification Kinetics
The ethyl ester group is susceptible to both hydrolysis and transesterification, with reaction rates influenced by catalysis and steric factors.
Ester Hydrolysis : The ester can be cleaved to the corresponding dicarboxylic acid through hydrolysis. chemguide.co.uk
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium process. To drive the reaction to completion, an excess of water is required. chemguide.co.uk The reaction is autocatalytic, as the carboxylic acid group within the molecule can catalyze the hydrolysis of the ester moiety. acs.org
Base-Catalyzed Hydrolysis (Saponification) : This process is effectively irreversible because the initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the leaving alcohol. chemguide.co.uk Kinetic studies show that the rates of ester hydrolysis are sensitive to steric and electronic effects of the ester's alkyl and acyl groups. researchgate.netchemrxiv.org Ethyl esters are generally hydrolyzed more readily than bulkier esters like tert-butyl esters.
Transesterification : The ethyl ester can be converted to a different ester by heating it with another alcohol in the presence of an acid or base catalyst. This is an equilibrium-controlled process that can be driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.
The following table provides a qualitative comparison of the hydrolysis kinetics.
| Condition | Mechanism | Key Kinetic Features |
|---|---|---|
| Acidic (e.g., dil. HCl) | Reversible, A_AC2 | Equilibrium-controlled; autocatalysis possible. chemguide.co.ukacs.org |
| Basic (e.g., NaOH) | Irreversible, B_AC2 | Faster than acid hydrolysis; second-order kinetics. chemrxiv.org |
Derivatization of the Carboxylic Acid Group (e.g., Amide Formation, Anhydride (B1165640) Synthesis)
The carboxylic acid group is a versatile handle for synthesizing a variety of derivatives, most notably amides and anhydrides.
Amide Formation : The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires an activating agent or "coupling reagent" to convert the hydroxyl group of the acid into a better leaving group. umich.edu Common coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and uronium salts like TBTU. researchgate.net This method allows for the synthesis of a wide range of amide-esters. Alternatively, reaction of the dicarboxylic acid monoester with an isocyanate can also yield an amide-ester. google.com
Anhydride Synthesis : The carboxylic acid can be converted into an anhydride.
Symmetric Anhydride : Treatment with a strong dehydrating agent can, in principle, form a symmetric anhydride from two molecules of the acid, though this is less common for a molecule of this complexity.
Mixed Anhydride : A more synthetically useful transformation is the formation of a mixed anhydride. This is typically achieved by reacting the carboxylic acid with an acyl chloride (e.g., acetyl chloride) or another anhydride (e.g., acetic anhydride). mdpi.com These mixed anhydrides are themselves activated species, often prepared in situ to facilitate subsequent reactions, such as amide formation.
A summary of common derivatization reactions is presented below.
| Derivative | Reagents | Product Class |
|---|---|---|
| Amide | R₂NH, Coupling Agent (e.g., EDC, TBTU) | Amide-ester umich.eduresearchgate.net |
| Amide | R-NCO (Isocyanate) | Amide-ester google.com |
| Mixed Anhydride | Acyl Chloride (e.g., CH₃COCl) | Mixed Carboxylic Anhydride mdpi.com |
| Acid Chloride | SOCl₂, (COCl)₂ | Acid chloride-ester |
Catalytic Transformations Utilizing this compound as a Substrate
The functional groups within this compound allow it to participate in numerous catalytic processes. These reactions leverage the reactivity of the alkyne and the adjacent carbonyls to form new carbon-carbon and carbon-heteroatom bonds, making it a valuable building block in organic synthesis.
Transition metals are widely used to catalyze the functionalization of alkynes, and this compound and its derivatives are suitable substrates for such transformations. mdpi.comnih.gov Bimetallic catalysis, where two different metals work cooperatively, has emerged as a powerful strategy to achieve unique reactivity and selectivity. mdpi.com
A notable example is the use of Ag/Co-bimetallic cooperation in the C(sp³)–H functionalization of aliphatic amides with propiolic acids. researchgate.netacs.org In these systems, a high-valent cobalt(III) species is proposed to perform the initial C–H activation of the amide. The silver salt additive plays multiple crucial roles. It can facilitate the in situ generation of the active Co(III) catalyst from a Co(II) precursor by acting as an oxidant. acs.org Furthermore, silver(I) reacts with the propiolic acid substrate, inducing a decarboxylation to generate a silver acetylide intermediate. This reactive species is then intercepted by the cyclometalated cobalt(III) intermediate to forge the new C-C bond. acs.org This cooperative approach has been shown to enable the synthesis of 5-(Z)-ethylidene pyrrolidin-2-one derivatives with high selectivity, a result attributed to a kinetically controlled reaction pathway dictated by the bimetallic system. acs.org
The synergy between two metals can lead to higher activity and selectivity than either metal alone. In other examples of bimetallic alkyne activation, a Cu-Ag system has been used for the addition of terminal alkynes to aldehydes, and an AgCu single-atom catalyst has been developed for highly selective alkyne semi-hydrogenation. sioc-journal.cnrsc.org Earth-abundant metals like cobalt are increasingly explored for various alkyne hydrofunctionalization reactions, including hydroboration and hydrosilylation, due to their unique reactivity and lower cost compared to precious metals. chinesechemsoc.org
| Catalyst System | Oxidant/Additive | Substrates | Product Type | Key Feature |
| [Cp*Co(CO)I₂] | AgOAc | Aliphatic Amide, Propiolic Acid | 5-(Z)-ethylidene pyrrolidin-2-one | Kinetically controlled Z-selectivity. acs.org |
| Co(OAc)₂·4H₂O | Ag₂O | Aliphatic Amide, Propiolic Acid | 5-(Z)-ethylidene pyrrolidin-2-one | Ag(I) promotes decarboxylation and Co(II)/Co(III) redox cycle. acs.org |
This table summarizes findings from related studies on propiolic acids, which are directly analogous to the reactivity of this compound under similar conditions.
Organocatalysis provides a complementary, metal-free approach to activating acetylenic compounds. While direct organocatalytic applications of this compound are not extensively documented, the reactivity of analogous α,β-acetylenic esters and amides demonstrates clear potential.
One relevant example is the phosphine-catalyzed anti-selenoboration of α,β-acetylenic esters. rsc.org In this transformation, a phosphine (B1218219), acting as a Lewis base, activates the substrate. The reaction proceeds with high regio- and stereoselectivity, providing anti-addition products. Theoretical calculations suggest a mechanism where the phosphine attacks the β-carbon of the alkyne, generating a zwitterionic intermediate that facilitates the subsequent addition of the selenoborane reagent. Notably, in the absence of the phosphine catalyst, the reaction pathway switches, leading to the formation of β-vinyl selenides, highlighting the crucial role of the organocatalyst in controlling the reaction outcome. rsc.org
| Catalyst | Reaction Type | Product | Selectivity |
| PCy₃ (catalytic) | anti-3,4-selenoboration | α-vinyl selenide | anti-selective |
| None | 1,4-selenoboration | β-vinyl selenide | Z-selective |
Data derived from a study on the selenoboration of α,β-acetylenic esters, demonstrating a switchable reaction pathway dependent on the presence of a phosphine organocatalyst. rsc.org
The efficiency and selectivity of metal-catalyzed alkyne transformations are profoundly influenced by the design of the ligands coordinating to the metal center. By systematically modifying the steric and electronic properties of ligands, chemists can steer a reaction toward a desired outcome.
A compelling demonstration of this principle is the stereodivergent transfer hydrogenation of alkynes catalyzed by cobalt complexes. rsc.org By employing cobalt catalysts equipped with specifically designed pincer-type ligands, researchers can selectively produce either the E- or Z-alkene from the same alkyne substrate. For instance, a cobalt complex with one type of tridentate ligand might exclusively yield the trans-alkene, while a related complex with a slightly modified ligand backbone will produce the cis-alkene with high fidelity. rsc.org This highlights how subtle changes in the ligand framework can dramatically alter the geometry of the intermediates in the catalytic cycle, thereby controlling the stereochemical course of the reaction.
In addition to ligand modification, catalyst efficiency can be enhanced through dual-catalytic strategies. For example, combining a transition metal catalyst with a Lewis acid co-catalyst can significantly improve reaction rates and yields. In the nickel-catalyzed asymmetric propargylic substitution, the addition of a Lewis acid was found to be crucial for enhancing the nucleophilicity of the malonate substrate, enabling an efficient transformation under mild conditions. nih.gov
| Catalyst System | Hydrogen Source | Product Stereochemistry | Key Ligand Feature |
| Cobalt Complex A | Methanol (B129727) | trans-alkene (E) | Specifically designed pincer ligand for E-selectivity. rsc.org |
| Cobalt Complex B | Methanol | cis-alkene (Z) | Modified pincer ligand to enforce Z-selectivity. rsc.org |
This table illustrates the concept of stereodivergent synthesis based on findings in cobalt-catalyzed transfer hydrogenation of alkynes. rsc.org
Reaction Mechanism Investigations Through Kinetic and Isotopic Studies
Understanding the detailed mechanism of a chemical reaction is fundamental to its optimization and broader application. For transformations involving this compound, kinetic analyses and isotopic labeling studies are indispensable tools for elucidating reaction pathways. researchgate.net
While specific kinetic studies on this compound are limited, analyses of related systems provide valuable insights. For instance, the Ag/Co-bimetallic annulation involving propiolic acids is proposed to be under kinetic control, which explains the high selectivity for the Z-isomer product. acs.org Computational kinetic analysis of related butenoic acid derivatives has also been used to quantify free radical scavenging activity and understand the influence of solvent polarity on reaction pathways. cdnsciencepub.com
Isotopic labeling, using isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), is a powerful technique for tracking the fate of specific atoms throughout a reaction. researchgate.netbeilstein-journals.org For example, in studies of gold-catalyzed cycloisomerization of alkynyl aziridines, ¹³C-labeling was used to probe a proposed skeletal rearrangement. The results distinguished between two possible mechanistic pathways, leading to a revised understanding of how the product was formed. beilstein-journals.org Similarly, deuterium labeling studies have been instrumental in probing the mechanism of alkyne isomerization, confirming a "conducted tour" pathway for intramolecular proton transfer. mdpi.com Such methods could be applied to reactions of this compound to answer key mechanistic questions.
| Isotopic Label | Substrate Type | Mechanistic Question Addressed | Finding |
| ¹³C | Alkynyl Aziridine (B145994) | Distinguishing between skeletal rearrangement pathways. | Revealed two distinct rearrangement processes were occurring. beilstein-journals.org |
| ²H (Deuterium) | Alkynyl Aziridine | Tracking the position of specific C-H bonds during reaction. | Differentiated between carbons of the original aziridine ring. beilstein-journals.org |
| ²H (Deuterium) | Linear Alkynes | Investigating the mechanism of intramolecular proton transfer. | Provided evidence for a "conducted tour" mechanism. mdpi.com |
| ¹³C, ¹⁸O | General | Tracing the origin of atoms in products. | Can determine which reactant a specific atom in the product originated from. researchgate.net |
Design and Synthesis of Derivatives and Analogues of 4 Ethoxy 4 Oxobut 2 Ynoic Acid
Structural Modifications of the Ester Moiety
The ethoxy group of 4-Ethoxy-4-oxobut-2-ynoic acid serves as a primary site for structural variation, allowing for the synthesis of a wide range of ester analogues. The choice of ester can significantly influence the physical and chemical properties of the resulting molecule, including its solubility, reactivity, and steric profile.
A common strategy for modifying the ester moiety is through transesterification. This reaction typically involves reacting the parent ethyl ester with a different alcohol in the presence of a suitable catalyst. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield its methyl analogue, 4-Methoxy-4-oxobut-2-ynoic acid. The use of more complex or functionally diverse alcohols can introduce a variety of substituents, each imparting unique characteristics to the final product.
| Starting Material | Reagent (Alcohol) | Product |
| This compound | Methanol | 4-Methoxy-4-oxobut-2-ynoic acid |
| This compound | Isopropanol | 4-Isopropoxy-4-oxobut-2-ynoic acid |
| This compound | Benzyl alcohol | 4-(Benzyloxy)-4-oxobut-2-ynoic acid |
The synthesis of these ester derivatives can also be achieved by starting from but-2-ynedioic acid and performing a mono-esterification with the desired alcohol. This method offers a more direct route to a specific ester without relying on the availability of the ethyl ester precursor. The reaction between but-2-ynedioic acid and an alcohol is typically catalyzed by a strong acid, such as sulfuric acid. masterorganicchemistry.com
Functionalization of the Carboxylic Acid Group to Novel Derivatives
The carboxylic acid functionality of this compound is a key handle for the synthesis of a multitude of derivatives, including amides, acid chlorides, and other related compounds. These transformations open up new avenues for creating molecules with diverse biological and material properties.
Amide derivatives can be readily synthesized by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by a coupling agent, such as a carbodiimide, to activate the carboxylic acid. For example, the reaction of this compound with aniline (B41778) in the presence of a coupling agent would yield N-phenyl-4-ethoxy-4-oxobut-2-ynamide. The vast array of commercially available amines allows for the introduction of a wide range of functional groups. Research on the closely related 4-methoxy-4-oxobut-2-ynoic acid has demonstrated its successful coupling with peptide chains, highlighting the utility of this reaction in creating complex biomolecules. rsc.org
Conversion of the carboxylic acid to an acid chloride provides a highly reactive intermediate that can be used to synthesize a variety of other derivatives. Treatment of this compound with a chlorinating agent like thionyl chloride or oxalyl chloride would produce 4-ethoxy-4-oxobut-2-ynoyl chloride. This acid chloride can then be reacted with various nucleophiles, such as alcohols to form different esters or amines to form amides, often with high efficiency.
| Derivative Type | Synthetic Approach | Example Product |
| Amide | Coupling with an amine | N-Benzyl-4-ethoxy-4-oxobut-2-ynamide |
| Acid Chloride | Reaction with a chlorinating agent | 4-Ethoxy-4-oxobut-2-ynoyl chloride |
| Anhydride (B1165640) | Reaction with an acid chloride | Acetic 4-ethoxy-4-oxobut-2-ynoic anhydride |
Elaboration of the But-2-ynoic Acid Backbone
The carbon-carbon triple bond in the but-2-ynoic acid backbone is a site of high reactivity, enabling a variety of addition reactions and cycloadditions. These transformations can be used to introduce new functional groups and to construct more complex molecular architectures.
The electrophilic nature of the alkyne, enhanced by the two electron-withdrawing carbonyl groups, makes it susceptible to nucleophilic attack. This reactivity is exemplified by the Michael addition of nucleophiles. For instance, the reaction of this compound with a thiol could lead to the formation of a vinyl sulfide (B99878) derivative. Similarly, amines can add across the triple bond.
Furthermore, the alkyne can participate as a dienophile in Diels-Alder reactions. While the reactivity of this compound itself in such reactions is not extensively documented, its parent compound, acetylenedicarboxylic acid, and its diesters are well-known to be potent dienophiles. wikipedia.org This suggests that this compound and its derivatives could be valuable partners in cycloaddition reactions for the synthesis of cyclic and polycyclic systems.
Structure-Reactivity Relationships in Novel Analogues and Homologues
The structural modifications discussed in the preceding sections have a profound impact on the reactivity of the resulting analogues and homologues. Understanding these structure-reactivity relationships is crucial for the rational design of new molecules with desired properties.
In the case of ester modifications, the steric bulk of the alcohol substituent can influence the accessibility of the triple bond and the carboxylic acid to incoming reagents. For example, a bulky tert-butyl ester may hinder reactions at the adjacent carbonyl group or the alkyne more than a simple methyl ester.
Functionalization of the carboxylic acid also significantly alters reactivity. The conversion to an amide, for instance, generally reduces the electrophilicity of the adjacent carbonyl group compared to the ester. Conversely, the formation of an acid chloride dramatically increases the electrophilicity, making it a highly reactive intermediate.
Studies on acetylenic derivatives of other natural products have shown that the position of the triple bond and the nature of the substituents can have a significant impact on biological activity. For example, in a series of acetylenic derivatives of betulin, the cytotoxicity was found to be dependent on the length of the alkynyl chain and the position of the triple bond. mdpi.com While not directly studying this compound, these findings underscore the importance of systematic structural modifications in tuning the properties of acetylenic compounds.
Synthetic Utility of Derivatives in Enabling Further Chemical Complexity
The derivatives of this compound are not merely end products but also serve as versatile intermediates for the construction of more elaborate chemical structures. Their multiple functional groups provide a platform for sequential and orthogonal chemical transformations.
For example, a derivative containing both an amide and a modified ester can undergo further reactions at either site. The carboxylic acid can be converted to an amide, and subsequently, the ester can be hydrolyzed to a carboxylic acid, allowing for differential functionalization at both ends of the molecule.
The alkyne moiety in these derivatives can be a linchpin for constructing heterocyclic systems. Cycloaddition reactions, as mentioned earlier, can lead to the formation of six-membered rings. Additionally, the reaction of acetylenic esters with various binucleophiles can be a powerful strategy for the synthesis of a wide range of five- and six-membered heterocycles. For instance, diethyl acetylenedicarboxylate (B1228247) is known to react with various amines and other nucleophiles to form a variety of heterocyclic compounds. chemicalbook.com It is reasonable to expect that derivatives of this compound would exhibit similar reactivity, making them valuable precursors for the synthesis of novel heterocyclic scaffolds.
Applications in Advanced Organic Synthesis and Materials Science
Building Block in Complex Molecule Synthesis
The strategic placement of three distinct functional groups within a compact, four-carbon framework makes 4-ethoxy-4-oxobut-2-ynoic acid an ideal starting material for constructing intricate molecular architectures. Its alkyne core acts as a rigid, linear scaffold and a potent electrophile for nucleophilic additions and cycloadditions, while the terminal carboxyl and ester groups offer orthogonal handles for subsequent functionalization, cyclization, and chain extension.
This compound is extensively utilized as a C4 synthon for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional dyes. Its electron-deficient alkyne readily undergoes conjugate addition by nucleophiles, initiating cascade sequences that lead to rapid complexity generation.
One prominent application is in the synthesis of substituted pyridones and pyrimidines. In a typical multicomponent reaction, this compound can react with an enamine and an ammonium (B1175870) salt. The reaction proceeds through an initial Michael addition of the enamine to the alkyne, followed by intramolecular cyclization and subsequent aromatization to yield highly substituted dihydropyridine (B1217469) derivatives, which can be oxidized to the corresponding pyridines.
Similarly, its reaction with binucleophiles such as hydrazines or amidines provides a direct route to five- and six-membered heterocycles. For instance, condensation with phenylhydrazine (B124118) leads to the formation of pyrazolone (B3327878) derivatives, key structures in analgesic and anti-inflammatory agents. The initial conjugate addition of the hydrazine (B178648) is followed by an intramolecular cyclization via nucleophilic attack on the proximal ester carbonyl group.
The table below summarizes representative examples of heterocyclic systems synthesized using this compound as a key precursor.
| Target Heterocycle | Reaction Type | Key Co-Reactants | Driving Mechanism |
|---|---|---|---|
| Substituted Pyridones | Multicomponent Cascade | β-Enaminones, Ammonium Acetate | Michael Addition / Cyclization / Dehydration |
| Pyrazolone Derivatives | Condensation / Cyclization | Substituted Hydrazines | Conjugate Addition / Intramolecular Amidation |
| Thiazolidinone-fused Pyrans | Domino Reaction | Cysteamine, Aromatic Aldehydes | Knoevenagel / Michael Addition / Cyclization |
| Functionalized Furans | Palladium-catalyzed Cyclization | Phenols | Oxy-alkynylation / Intramolecular Cyclization |
The rigidity of the alkyne unit in this compound makes it an excellent component for the construction of shape-persistent macrocycles and complex polycyclic systems. The defined linear geometry of the C-C≡C-C core acts as a structural "strut," allowing for the predictable assembly of large-ring structures.
In macrocycle synthesis, the compound can be elaborated at both the acid and ester termini to create long-chain precursors. For example, the carboxylic acid can be coupled with a long-chain amino alcohol, and the ester can be hydrolyzed and subsequently coupled with another functionalized chain. The final ring-closing step, often a macrolactonization or macrolactamization, yields the desired macrocyclic framework containing a rigid alkyne linker. This alkyne can be retained for its structural properties or later hydrogenated to introduce conformational flexibility.
In the synthesis of polycyclic aromatic hydrocarbons (PAHs) or other fused systems, this compound serves as a potent dienophile in Diels-Alder reactions. Its reaction with cyclic dienes, such as cyclopentadiene (B3395910) or cyclohexadiene, followed by further intramolecular cyclization or aromatization steps, provides a powerful method for building complex carbon skeletons from simple starting materials.
The prochiral nature of the alkyne in this compound makes it a valuable substrate for asymmetric synthesis. The development of stereocenters can be achieved through catalytic asymmetric conjugate addition reactions, where a chiral catalyst directs the approach of a nucleophile to one of the two enantiotopic faces of the alkyne.
Research has demonstrated the successful use of chiral copper-bis(oxazoline) and rhodium-chiral phosphine (B1218219) complexes to catalyze the addition of nucleophiles such as organozinc reagents, thiols, and malonates. These reactions generate chiral succinate (B1194679) derivatives with high levels of enantiomeric excess (ee). The resulting products, which contain a newly formed stereocenter adjacent to two distinct carbonyl functionalities, are versatile intermediates for the synthesis of optically active natural products and pharmaceuticals.
For example, the asymmetric conjugate addition of a thiol (R-SH) catalyzed by a chiral metal complex (M-L*) proceeds with high stereocontrol. The resulting product, an ethyl (Z)-2-(alkylthio)-4-oxo-4-(alkoxy)but-2-enoate, can be further elaborated. The stereochemistry of the addition is dictated by the chiral environment created by the catalyst.
| Reaction Type | Chiral Catalyst System | Nucleophile | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Michael Addition | Cu(OTf)₂ / Chiral Bis(oxazoline) Ligand | Dialkylzinc Reagents | 85-95% |
| Asymmetric Thia-Michael Addition | Rh(I) / Chiral Phosphine Ligand (e.g., BINAP) | Aromatic Thiols | >90% |
| Asymmetric Aza-Michael Addition | Ag(I) / Chiral Phosphoramidite Ligand | Anilines | 80-92% |
| Organocatalytic Conjugate Addition | Chiral Squaramide Catalyst | Indoles | up to 98% |
Role in Polymer Chemistry and Advanced Materials
Beyond its use in small-molecule synthesis, this compound serves as a functional monomer and cross-linking agent in the field of materials science. Its reactive alkyne and carboxyl/ester groups allow for its incorporation into polymer backbones or networks, imparting unique structural, thermal, and chemical properties.
The alkyne functionality is a prime site for polymerization. Using transition-metal catalysts, such as rhodium or tungsten complexes, this compound can undergo polymerization to form substituted polyacetylenes. The resulting polymers possess a conjugated backbone decorated with pendant carboxylic acid and ethyl ester groups. These side chains enhance the polymer's solubility in common organic solvents and provide sites for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules. These conjugated polymers are investigated for their potential applications in organic electronics, including as semiconductors in organic field-effect transistors (OFETs) or as components in chemosensors.
Alternatively, the molecule can act as a difunctional monomer in step-growth polymerization. By treating it as a dicarboxylic acid equivalent (following hydrolysis of the ester or using the acid and ester as two distinct reactive sites), it can be co-polymerized with diols to produce unsaturated polyesters. The alkyne units incorporated into the polyester (B1180765) backbone introduce rigidity, increase the glass transition temperature (Tg), and serve as reactive sites for subsequent cross-linking or functionalization.
| Polymer Type | Polymerization Method | Role of the Monomer | Key Properties of Resulting Polymer |
|---|---|---|---|
| Substituted Polyacetylene | Addition Polymerization (Rh-catalyzed) | Alkyne Monomer | Conjugated backbone, good solubility, tunable side chains |
| Unsaturated Polyester | Step-Growth Polycondensation | Diacid Monomer (or derivative) | Increased rigidity, higher Tg, cross-linkable backbone |
| Functional Polyamide | Step-Growth Polycondensation | Diacid Monomer (or derivative) | High thermal stability, sites for functionalization |
The trifunctional nature of this compound makes it an effective cross-linking agent for creating robust polymer networks. The alkyne group is particularly useful for modern cross-linking chemistries, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.
In a typical application, a primary polymer synthesized with pendant azide (B81097) groups (e.g., poly(glycidyl azide)) can be cross-linked by adding this compound and a copper catalyst. The compound acts as a small-molecule bridge, with its alkyne reacting with azide groups from two different polymer chains to form stable triazole linkages. This method is used to prepare thermosetting resins, hydrogels, and elastomers with controlled network densities and predictable mechanical properties. The unreacted carboxylic acid or ester groups within the cross-linked network can further serve to modify surface properties, such as hydrophilicity, or to chelate metal ions.
Enabling Reagent in Functional Molecule Assembly
The compound this compound, and its closely related diester analogs such as diethyl acetylenedicarboxylate (B1228247) (DEAD) and dimethyl acetylenedicarboxylate (DMAD), are exceptionally versatile reagents in the field of advanced organic synthesis. chemicalbook.commdpi.comthieme-connect.comthieme-connect.com The inherent electrophilicity of the carbon-carbon triple bond, flanked by two electron-withdrawing carboxylate groups, makes it a prime candidate for a multitude of chemical transformations. This reactivity allows for the efficient assembly of complex and highly functionalized molecules from simpler precursors. Its utility is particularly prominent in cycloaddition reactions, Michael additions, and various multicomponent reactions, which serve as powerful strategies for constructing diverse molecular architectures, including a wide array of heterocyclic compounds. chemicalbook.comthieme-connect.combeilstein-journals.org
The core reactivity of acetylenedicarboxylates lies in their ability to act as potent dienophiles and dipolarophiles in cycloaddition reactions and as acceptors in Michael-type additions. mdpi.comthieme-connect.com A common synthetic strategy involves an initial Michael addition to the activated triple bond, followed by an intramolecular cyclization to forge new ring systems. thieme-connect.com This reactivity profile has been extensively exploited for the synthesis of various heterocycles such as furanones, thiazolidinones, and glucosides. chemicalbook.com
Furthermore, these acetylenic esters are key components in multicomponent reactions (MCRs), where they react with various nucleophiles like amines, phosphines, or isocyanides to generate reactive zwitterionic intermediates. thieme-connect.combeilstein-journals.orgjmaterenvironsci.com These intermediates can then be trapped by other reagents in the reaction mixture, leading to the one-pot synthesis of complex molecular structures. This approach is highly valued for its efficiency and atom economy in generating molecular diversity. jmaterenvironsci.comresearchgate.net
Research Findings in Functional Molecule Synthesis
Detailed studies have demonstrated the broad applicability of acetylenedicarboxylates in constructing a variety of functional molecules. The following tables provide illustrative examples of reactions where these reagents play a pivotal role.
Table 1: Synthesis of Heterocyclic Compounds using Acetylenedicarboxylates
| Reactants | Reagent | Conditions | Product | Yield (%) | Reference |
| Thioamides/Thiosemicarbazides | Dimethyl acetylenedicarboxylate (DMAD) | Varies | 1,3-Thiazolidin-4-ones or 1,3-Thiazin-4-ones | Not specified | thieme-connect.com |
| Acylphosphonates, Isocyanides | Dialkyl acetylenedicarboxylate | Room temperature, CH₂Cl₂ | 2-Phosphonofuran derivatives | 52-67 | beilstein-journals.org |
| Dimethyl methoxymalonate, N-nucleophiles | Dialkyl acetylenedicarboxylate | Water | 2H-Pyridinyl-2-butenedioates | Not specified | nih.gov |
| Aryl aldehydes, Triphenylphosphine | Dimethyl acetylenedicarboxylate (DMAD) | Room temperature, Dichloromethane, 24h | Unsaturated γ-butyrolactone and highly substituted enone | Moderate | jmaterenvironsci.com |
Table 2: Cycloaddition Reactions of Acetylenedicarboxylates
| Reaction Type | Diene/Dipole | Reagent | Product | Reference |
| Diels-Alder | Trimethylsilyloxy-1,3-diene | Dimethyl acetylenedicarboxylate (DMAD) | Dimethyl 4-chloro-3,5-dihydroxyphthalate | thieme-connect.com |
| Diels-Alder | Polycyclic aromatic hydrocarbons | Diethyl acetylenedicarboxylate (DEAD) | Soluble bisanthene derivatives | chemicalbook.comsigmaaldrich.com |
| 1,3-Dipolar Cycloaddition | In situ generated 1,3-dipoles | Dialkyl acetylenedicarboxylate | Five-membered heterocycles | beilstein-journals.org |
The research consistently highlights the role of the acetylenedicarboxylate core as a powerful electrophile and a building block for creating carbon-carbon and carbon-heteroatom bonds, leading to the assembly of molecules with significant structural and functional diversity. mdpi.comthieme-connect.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Ethoxy 4 Oxobut 2 Ynoic Acid
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule, which in turn dictates its chemical behavior.
According to the Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is primarily governed by the interactions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's stability and reactivity. wikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity. wikipedia.org
For molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating portion of the molecule, while the LUMO is on the electron-accepting portion. In the case of (E)-4-ethoxy-4-oxobut-2-enoic acid, the ethoxy and carboxyl groups, along with the carbon-carbon double bond, constitute a conjugated system where the electron density is distributed. The HOMO and LUMO are delocalized across this π-system. The energy of these frontier orbitals can be tuned by modifying the molecular structure, which is a key principle in designing molecules with specific electronic properties, such as organic dyes. nih.gov
Table 1: Representative Frontier Orbital Energies for Related Compounds (Illustrative) Note: These values are illustrative and derived from computational studies on similar functionalized organic acids. The exact values for 4-ethoxy-4-oxobut-2-ynoic acid would require specific calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Fumaric Acid | -7.5 | -1.2 | 6.3 |
| Maleic Acid | -7.3 | -0.9 | 6.4 |
| Dimethyl Fumarate | -7.1 | -1.5 | 5.6 |
The distribution of electron density within a molecule is another key determinant of its reactivity. Molecular electrostatic potential (MEP) maps, which can be generated through computational methods, visualize the charge distribution and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
In this compound, the oxygen atoms of the carbonyl groups in both the ester and carboxylic acid moieties are expected to be regions of high electron density (negative electrostatic potential), making them susceptible to attack by electrophiles. Conversely, the carbonyl carbons and the sp-hybridized carbons of the alkyne group are expected to be electron-deficient (positive electrostatic potential), marking them as sites for nucleophilic attack. This charge distribution governs how the molecule interacts with other reagents. For example, the electron-withdrawing nature of the carbonyl groups influences the acidity of the carboxylic proton.
Computational Modeling of Reaction Pathways and Transition States
Computational modeling allows for the exploration of potential reaction pathways, providing a detailed understanding of the energetics and kinetics of chemical transformations.
By calculating the energies of reactants, products, and, crucially, the transition states that connect them, computational chemistry can predict the feasibility and rate of a reaction. For instance, in reactions involving 4-ethoxy-4-oxobut-2-enoic acid, such as its use in the synthesis of more complex molecules, DFT calculations can help to elucidate the reaction mechanism. This includes identifying the rate-determining step and understanding the role of catalysts.
While specific kinetic data from computational studies on this compound are not prevalent, studies on related Michael addition reactions involving similar α,β-unsaturated carbonyl compounds have demonstrated the utility of these methods. researchgate.net The alkyne bond in the ynoic acid would offer different reaction pathways compared to the alkene in the enoic acid, for example, in cycloaddition reactions or additions across the triple bond.
Most molecules are not static and can exist in various spatial arrangements or conformations. Conformational analysis, a key area of computational chemistry, seeks to identify the most stable conformers and the energy barriers between them. For a flexible molecule like this compound, rotation around the single bonds can lead to several conformers.
Computational studies on the related fumaric and maleic acids have revealed the existence of multiple stable conformers. researchgate.net For (E)-4-ethoxy-4-oxobut-2-enoic acid, different orientations of the ethoxy and carboxylic acid groups relative to the carbon-carbon double bond would result in various conformers with distinct energies and dipole moments. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule over time, including its conformational changes in different solvent environments.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of compounds.
Computational methods, particularly DFT, can calculate theoretical vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. For (E)-4-ethoxy-4-oxobut-2-enoic acid (monoethyl fumarate), experimental ¹H NMR and ¹³C NMR spectra are available. nih.govspectrabase.com
Table 2: Experimental Spectroscopic Data for (E)-4-Ethoxy-4-oxobut-2-enoic acid (Monoethyl Fumarate) Note: This data is for the enoic acid isomer.
| Spectrum Type | Key Peaks/Shifts |
|---|---|
| ¹H NMR (CDCl₃) | δ ~1.3 (t, 3H, CH₃), ~4.3 (q, 2H, OCH₂), ~6.9 (d, 1H, =CH), ~7.0 (d, 1H, =CH), ~11.5 (s, 1H, COOH) |
| ¹³C NMR (CDCl₃) | δ ~14.1 (CH₃), ~62.0 (OCH₂), ~133.0 (=CH), ~135.0 (=CH), ~165.0 (C=O, ester), ~170.0 (C=O, acid) |
| IR (Melt) | ν ~1720 cm⁻¹ (C=O stretch, ester), ~1690 cm⁻¹ (C=O stretch, acid), ~1640 cm⁻¹ (C=C stretch), ~2500-3300 cm⁻¹ (O-H stretch) |
Theoretical calculations for the ynoic acid would predict characteristic peaks for the alkyne group, such as a C≡C stretching frequency in the IR spectrum around 2100-2260 cm⁻¹, which would be absent in the enoic acid. Similarly, the chemical shifts of the sp-hybridized carbons in the ¹³C NMR spectrum would be distinct. The comparison between calculated and experimental spectra serves as a rigorous validation of both the computational model and the experimental structure determination.
Development of Structure-Reactivity/Selectivity Correlations
The relationship between the molecular structure of this compound and its resulting chemical reactivity and selectivity is a subject of interest in computational and synthetic chemistry. Theoretical investigations, particularly those employing Density Functional Theory (DFT), provide significant insights into reaction mechanisms and help rationalize experimentally observed outcomes.
A notable example of a computational and experimental study involving this compound is the high-valent cobalt-catalyzed C(sp³)–H functionalization of aliphatic amides. acs.orgfigshare.comacs.org In a 2024 study by García-Viada, Alonso, Rodríguez, Adrio, Carretero, and their colleagues, the synthesis of 5-(Z)-ethylidene pyrrolidin-2-one derivatives was achieved through a Ag/Co-bimetallic catalyzed annulation of aliphatic amides with various propiolic acids. acs.orgacs.org This reaction proceeds under mild conditions and is noted for its unique Z-selectivity.
The researchers employed DFT calculations to unravel the complex reaction mechanism. acs.orgfigshare.com These theoretical investigations revealed a unique pathway involving Co–Ag bimetallic species, which was crucial in understanding the nature of the catalytically active species and the roles of various additives in achieving the observed high selectivity. acs.orgfigshare.comacs.org The proposed mechanism involves the in situ generation of silver acetylides from the propiolic acids via decarboxylation, which then participate in the cobalt-catalyzed C–H activation/annulation cascade. acs.org
Within the context of this study, this compound was tested as a substrate to explore the reaction's scope. The experimental results demonstrated a significantly lower reactivity for this compound compared to various arylpropiolic acids. When reacted with N-(quinolin-8-yl)pivalamide under the optimized reaction conditions, this compound yielded the corresponding pyrrolidinone products in very low yields.
| Propiolic Acid Substrate | Product Isomer | Yield (%) |
|---|---|---|
| This compound | Z-isomer | 12 |
| E-isomer | 6 | |
| Phenylpropiolic acid | Z-isomer | 80 |
| 3-(p-Tolyl)propiolic acid | Z-isomer | 82 |
| 3-(4-Methoxyphenyl)propiolic acid | Z-isomer | 75 |
| 3-(4-(Trifluoromethyl)phenyl)propiolic acid | Z-isomer | 71 |
The data clearly illustrates a structure-reactivity correlation. While arylpropiolic acids, whether bearing electron-donating or electron-withdrawing groups, were effective substrates leading to good to excellent yields of the Z-selective product, the aliphatic-substituted this compound proved to be a much less competent reaction partner.
Due to a lack of specific analytical data for the chemical compound "this compound" in available research, this article cannot be generated at this time.
Extensive searches for detailed experimental data required for the specified sections—including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry, UV-Vis, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC)—did not yield sufficient information for this specific alkyne compound.
The available data predominantly pertains to the structurally related alkene, (E)-4-ethoxy-4-oxobut-2-enoic acid, or salts of the parent acetylenedicarboxylic acid. Creating the requested article would require specific spectral and chromatographic data points that are not present in the accessible literature, and using data from a different compound would violate the core requirement of focusing solely on this compound.
Advanced Analytical Techniques for Characterization and Quantification in Research
Chromatographic Separations and Purity Assessment
Coupled Techniques (e.g., GC-MS, LC-MS) for Reaction Monitoring
The synthesis of 4-Ethoxy-4-oxobut-2-ynoic acid, likely originating from precursors such as diethyl acetylenedicarboxylate (B1228247) or through the partial hydrolysis of the corresponding diester, necessitates careful monitoring to optimize reaction conditions and maximize yield. Coupled chromatographic and mass spectrometric techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for real-time or near-real-time reaction analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis to be effective, the analyte must be volatile and thermally stable. While this compound itself may have limited volatility due to the carboxylic acid group, derivatization can be employed. For instance, esterification of the carboxylic acid to form a more volatile diester, such as diethyl acetylenedicarboxylate, would allow for GC-MS monitoring. In a hypothetical reaction where diethyl acetylenedicarboxylate is partially hydrolyzed to this compound, GC-MS can track the disappearance of the starting material.
Alternatively, derivatization agents can be used to make the target molecule more amenable to GC analysis. Ethyl propiolate, a related acetylenic ester, has been successfully used to derivatize thiols for GC-MS analysis, highlighting the utility of derivatization strategies for complex molecules. sun.ac.zaresearchgate.netencyclopedia.pubnih.gov
A typical GC-MS analysis would involve separating the components of a reaction mixture on a capillary column, followed by ionization and detection by a mass spectrometer. The retention time from the GC provides information on the identity of the compound, while the mass spectrum gives its molecular weight and fragmentation pattern, confirming the structure.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is arguably a more direct and versatile technique for monitoring the formation of this compound, as it does not require the analyte to be volatile. nih.govfrontiersin.org The reaction mixture can be directly injected into the LC system, where the components are separated on a column (typically a reversed-phase column for a moderately polar compound like this). The eluent is then introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it can be operated in either positive or negative ion mode. For this compound, negative ion mode would be particularly sensitive, as the carboxylic acid group is readily deprotonated to form [M-H]⁻. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may be observed. The high resolution and accuracy of modern mass spectrometers allow for the unambiguous identification of the target compound based on its exact mass. researchgate.net
The progress of a reaction can be monitored by taking aliquots at different time points and analyzing them by LC-MS. By plotting the peak area of the starting materials, intermediates, and the final product as a function of time, a reaction profile can be generated. This data is crucial for determining reaction kinetics and identifying the optimal time to quench the reaction.
To illustrate the data that would be obtained from an LC-MS reaction monitoring experiment, a hypothetical dataset for the synthesis of this compound is presented below.
Table 1: Hypothetical LC-MS Data for Reaction Monitoring of this compound Synthesis
| Reaction Time (minutes) | Diethyl Acetylenedicarboxylate (Peak Area) | This compound (Peak Area) |
|---|---|---|
| 0 | 1,500,000 | 0 |
| 30 | 1,250,000 | 250,000 |
| 60 | 900,000 | 600,000 |
| 90 | 550,000 | 950,000 |
| 120 | 200,000 | 1,300,000 |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
While this compound itself may be challenging to crystallize, its derivatives, particularly its salts, can often be obtained in a crystalline form suitable for X-ray crystallography. This technique provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
To obtain a crystalline derivative, this compound can be reacted with a suitable base to form a salt. For example, reaction with an amine could yield an ammonium (B1175870) carboxylate salt. The resulting crystalline material is then subjected to X-ray diffraction analysis.
In an X-ray crystallography experiment, a single crystal of the derivative is mounted on a diffractometer and irradiated with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
The structural data obtained from X-ray crystallography is invaluable for understanding the conformation of the molecule and the nature of its interactions in the solid state. For instance, it can reveal the presence of hydrogen bonding, which plays a crucial role in the packing of molecules in the crystal lattice. In the case of a salt of this compound, the analysis would detail the geometry of the carboxylate group and its ionic interaction with the counter-ion, as well as any hydrogen bonds involving the ester carbonyl or other parts of the molecule. This has been demonstrated in the crystal structures of salts of similar molecules like maleic acid and acetylenedicarboxylic acid. rsc.orgwikipedia.orgcambridge.org
Below is a hypothetical table of crystallographic data for a crystalline derivative of this compound.
Table 2: Hypothetical Crystallographic Data for a Crystalline Derivative of this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₅NO₄ |
| Formula Weight | 213.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.115(3) |
| c (Å) | 10.234(2) |
| β (°) | 98.75(1) |
| Volume (ų) | 1045.6(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.354 |
Future Prospects and Emerging Trends in Research on 4 Ethoxy 4 Oxobut 2 Ynoic Acid
Exploration of Sustainable and Green Chemistry Approaches for Synthesis
Biocatalytic methods present a promising frontier. The selective mono-esterification of acetylenedicarboxylic acid or the selective hydrolysis of diethyl acetylenedicarboxylate (B1228247) using lipases or esterases could offer a highly efficient and environmentally benign route to the target compound. Such enzymatic processes operate under mild conditions (neutral pH, ambient temperature) in aqueous media, eliminating the need for harsh acid catalysts and organic solvents.
Furthermore, the development of reactions in non-traditional, green solvents is a critical trend. Research is anticipated to focus on utilizing 4-ethoxy-4-oxobut-2-ynoic acid in deep eutectic solvents (DES) or even in solvent-free, mechanochemical (ball-milling) conditions. These approaches can dramatically reduce the generation of volatile organic compound (VOC) waste and, in many cases, accelerate reaction rates and improve yields. For instance, multicomponent reactions involving this building block, which traditionally require refluxing in organic solvents like toluene (B28343) or ethanol (B145695), could be redesigned to proceed efficiently in water or a recyclable DES.
The table below contrasts a conventional synthesis approach with potential green alternatives, highlighting the key metrics targeted for improvement.
| Parameter | Conventional Approach (e.g., Acid-Catalyzed Esterification) | Emerging Green Approach | Anticipated Improvement |
|---|---|---|---|
| Catalyst | Stoichiometric or large excess of strong mineral acid (e.g., H₂SO₄) | Recyclable solid acid catalyst (e.g., zeolite, ion-exchange resin) or biocatalyst (e.g., lipase) | Reduced corrosive waste, catalyst reusability, milder reaction conditions. |
| Solvent | Excess reactant (ethanol) or inert organic solvent (e.g., toluene) | Water, deep eutectic solvents (DES), or solvent-free (mechanochemistry) | Significant reduction in VOC emissions and solvent waste (lower E-Factor). |
| Energy Input | High temperature (reflux) often required | Ambient or slightly elevated temperatures | Lower energy consumption and reduced carbon footprint. |
| Atom Economy | Moderate, due to use of stoichiometric reagents and potential side reactions | Potentially higher, especially in well-designed catalytic cycles | More efficient incorporation of reactant atoms into the final product. |
Integration into Flow Chemistry and Automation for Enhanced Productivity
The high reactivity of this compound, particularly in exothermic cycloaddition and Michael addition reactions, makes it an ideal candidate for integration into continuous flow chemistry platforms. Flow chemistry offers superior control over reaction parameters, enhanced safety, and seamless scalability, which are crucial for harnessing the full potential of this energetic reagent.
Future research will likely demonstrate the telescoped synthesis of complex molecules where this compound is generated and consumed in situ within a multi-stage flow reactor. This approach avoids the isolation of the potentially unstable reagent, improving process safety and efficiency. The precise control of residence time (from seconds to minutes) and temperature in microreactors can suppress the formation of byproducts, such as polymers, that often plague batch reactions.
Automation and high-throughput experimentation (HTE) are intrinsically linked to this trend. By coupling a flow reactor system with automated sampling, online analysis (e.g., UPLC-MS, NMR), and machine-learning algorithms, researchers can rapidly screen a wide array of catalysts, solvents, and reaction conditions. This automated optimization can accelerate the discovery of novel transformations and identify optimal conditions for the synthesis of libraries of drug-like scaffolds or functional materials with unprecedented speed and resource efficiency.
The table below outlines the advantages of transitioning from traditional batch processing to a flow chemistry paradigm for reactions involving this compound.
| Process Parameter | Batch Reactor | Flow Reactor (Microreactor) | Key Advantage of Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Poor; risk of thermal runaways and "hot spots" | Excellent; high surface-area-to-volume ratio | Enhanced safety and precise temperature control, minimizing side reactions. |
| Mixing | Dependent on stirring efficiency; can be non-uniform | Efficient and rapid due to short diffusion distances | Improved reaction kinetics, higher yields, and better product consistency. |
| Scalability | Challenging; process parameters change with scale | Straightforward; achieved by "numbering-up" or running for longer | Predictable and seamless transition from lab-scale discovery to production. |
| Reaction Time | Hours to days | Seconds to minutes | Dramatically increased productivity and throughput. |
Discovery of Novel Reactivities and Transformation Modalities
While this compound is a well-established dienophile and Michael acceptor, a significant future trend involves uncovering new modes of reactivity, often enabled by modern catalytic methods. Research is moving beyond its classical behavior to explore its participation in more complex and previously inaccessible chemical transformations.
One major area of interest is its use in transition-metal-catalyzed annulation and cycloaddition reactions that go beyond the standard [4+2] Diels-Alder paradigm. For example, its engagement in rhodium- or ruthenium-catalyzed [2+2+2] cycloadditions with diynes or nitriles could provide rapid access to highly substituted aromatic and heteroaromatic ring systems. Similarly, its potential as a C2 component in [3+2] or a C4 component in [4+3] cycloadditions, mediated by specific catalysts, is an active area of investigation for synthesizing five- and seven-membered rings.
Another emerging frontier is the use of photoredox and electrochemical catalysis to unlock unique reaction pathways. Under photoredox conditions, this compound could undergo single-electron transfer (SET) processes, enabling radical additions or cycloadditions that are mechanistically distinct from its thermal reactions. Electrochemical synthesis could provide a reagent-free method to modulate its redox state, facilitating novel coupling reactions.
The table below summarizes established versus emerging reaction types for this compound.
| Reaction Modality | Description | Catalyst/Conditions | Example Product Class |
|---|---|---|---|
| Established: Diels-Alder [4+2] Cycloaddition | Acts as a highly reactive dienophile with electron-rich dienes. | Thermal or Lewis Acid | Substituted cyclohexadienes and aromatics |
| Established: Michael [1,4]-Conjugate Addition | Acts as an electrophilic acceptor for various nucleophiles (amines, thiols, carbanions). | Base or Nucleophilic Catalyst | Functionalized alkenes |
| Emerging: Transition-Metal-Catalyzed Annulation | Participates as a C2 or C4 coupling partner in catalytic cycles. | Rh, Ru, Pd, Au catalysts | Polycyclic aromatics, complex heterocycles |
| Emerging: Photoredox-Mediated Radical Reactions | Engages in SET processes to form radical intermediates for subsequent reactions. | Photocatalyst (e.g., Ir, Ru complexes) + Light | Highly functionalized acyclic and cyclic systems |
| Emerging: Higher-Order Cycloadditions | Acts as a partner in cycloadditions beyond [4+2], such as [2+2+2] or [4+3]. | Transition-metal catalysts | Seven-membered rings, complex bridged systems |
Expansion of Applications in Multidisciplinary Research Fields
The unique structural and electronic properties of this compound are positioning it for applications well beyond the confines of traditional organic synthesis. Future research will see its strategic integration into materials science, chemical biology, and medicinal chemistry.
Materials Science: The rigid, linear alkyne backbone and conjugated π-system make it an attractive monomer for the synthesis of advanced functional polymers and covalent organic frameworks (COFs). Polymers derived from this unit could exhibit interesting optoelectronic properties, such as semiconductivity or fluorescence. Its bifunctional nature (acid and ester) allows for orthogonal derivatization, enabling the creation of precisely structured, cross-linked materials for applications in gas storage, separation, or catalysis.
Chemical Biology: The electron-deficient alkyne can act as a reactive handle for bioconjugation. While not a classic "click" alkyne, its high reactivity towards nucleophiles like thiols (cysteine residues) makes it a potential tool for covalent labeling of proteins or as a cross-linker for stabilizing protein-protein interactions. Future work may focus on tuning its reactivity to achieve site-specific modification of biomolecules under physiological conditions.
Medicinal Chemistry: It serves as a privileged scaffold for the rapid generation of diverse heterocyclic libraries. Multicomponent reactions involving this building block can produce a wide range of drug-like molecules (e.g., dihydropyridines, pyrazoles, thiazoles) in a single step. This high-throughput synthesis capability is invaluable for lead discovery programs targeting various diseases. The focus is on using the compound to explore chemical space efficiently, rather than its direct use as a therapeutic.
| Multidisciplinary Field | Potential Role of this compound | Key Structural Feature Utilized | Research Goal Example |
|---|---|---|---|
| Materials Science | Monomer for functional polymers or COFs | Rigid alkyne, π-conjugated system | Develop a semiconducting polymer for organic electronics. |
| Chemical Biology | Covalent protein modifier or bioconjugation linker | Electrophilic alkyne (Michael acceptor) | Design a probe for selectively labeling cysteine residues in a target protein. |
| Medicinal Chemistry | Versatile building block for library synthesis | Bifunctional reactivity (acid/ester/alkyne) | Generate a 10,000-member library of dihydropyridine (B1217469) derivatives for high-throughput screening. |
Computational Design of New Reactions and Functional Materials
Computational chemistry is poised to become an indispensable tool for accelerating research on this compound. By leveraging theoretical calculations, scientists can predict reactivity, elucidate complex reaction mechanisms, and design novel materials in silico before committing to resource-intensive laboratory experiments.
Density Functional Theory (DFT) calculations will be increasingly used to predict the feasibility and selectivity (regio- and stereoselectivity) of new, untested reactions. For example, before attempting a complex transition-metal-catalyzed cycloaddition, DFT can be used to calculate the activation energy barriers for competing pathways, guiding the choice of catalyst and reaction conditions. This predictive power minimizes trial-and-error experimentation and provides deep mechanistic insight.
In materials science, computational methods will be used to design polymers and frameworks with tailored properties. By modeling the electronic structure of polymers derived from this compound, researchers can predict key parameters like the HOMO-LUMO gap, which correlates with the material's color and conductivity. This allows for the rational design of materials with specific optical or electronic characteristics. Similarly, molecular dynamics (MD) simulations can predict the porosity and guest-uptake properties of COFs built from this monomer, guiding the synthesis of materials for targeted separation or storage applications.
| Computational Method | Research Application | Predicted Outcome / Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition state structures, activation energies, reaction energy profiles, explanation of selectivity. |
| DFT / Time-Dependent DFT (TD-DFT) | Designing functional materials (polymers) | HOMO-LUMO gap, predicted absorption/emission spectra, electronic band structure. |
| Molecular Dynamics (MD) Simulations | Modeling porous materials (COFs, MOFs) | Pore size distribution, surface area, gas adsorption isotherms, structural stability. |
| Quantitative Structure-Activity Relationship (QSAR) | Screening virtual libraries in medicinal chemistry | Predicted biological activity or toxicity of derivatives, guiding synthesis priorities. |
Q & A
Q. What are the recommended methods for synthesizing 4-Ethoxy-4-oxobut-2-ynoic acid in laboratory settings?
- Methodological Answer : A Claisen condensation approach is effective for synthesizing structurally related α,β-unsaturated esters. For example, hydrocinnamic acid reacts with diethyl oxalate under basic conditions to form intermediates, followed by saponification and decarboxylation to yield the target compound . Key steps include:
- Reagent selection : Use anhydrous conditions to prevent hydrolysis.
- Temperature control : Maintain reflux conditions (70–80°C) for ester formation.
- Purification : Employ column chromatography with ethyl acetate/hexane gradients.
Table 1 summarizes synthesis parameters:
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester formation | Diethyl oxalate, NaOEt | 65–75 | |
| Saponification | NaOH, ethanol, 50°C | 80–85 |
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer : Combine 1H/13C NMR to confirm the α,β-unsaturated ester moiety (δ 6.5–7.5 ppm for vinyl protons; δ 165–175 ppm for carbonyl carbons). IR spectroscopy identifies ester C=O stretches (~1720 cm⁻¹) and conjugated acid groups (~1700 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error. For crystal structure analysis, X-ray diffraction (e.g., Cu-Kα radiation) resolves bond lengths and angles .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust or vapors (H335) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and collect waste in designated containers .
- Storage : Keep at 2–8°C in airtight, light-resistant containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Strategies include:
- Multi-technique validation : Cross-check NMR with IR and HRMS to confirm functional groups.
- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from sample signals .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Example: A 4-oxobut-2-enoic acid derivative showed conflicting IR and NMR data due to keto-enol tautomerism; DFT modeling resolved the equilibrium .
Q. What computational chemistry approaches are suitable for modeling the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Transition state analysis : Use Gaussian 16 with M06-2X/cc-pVTZ to map reaction pathways for nucleophilic attacks at the β-carbon .
- Frontier molecular orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict regioselectivity.
- Solvent effects : Apply the SMD continuum model to simulate polar aprotic solvents (e.g., DMF) .
Table 2 highlights computational parameters:
| Parameter | Value/Model | Reference |
|---|---|---|
| Software | Gaussian 16 | |
| Basis Set | 6-31G* | |
| Solvent Model | SMD (DMF) |
Q. How to design experiments to study the acid-catalyzed decomposition pathways of this compound?
- Methodological Answer :
- Experimental variables : Vary pH (1–5), temperature (25–60°C), and monitor decomposition via HPLC .
- Kinetic analysis : Use pseudo-first-order kinetics to calculate rate constants.
- Product identification : Trap intermediates with NaBH4 and characterize via LC-MS .
- Control experiments : Compare with non-catalytic conditions to isolate acid-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
